tert-Butyl 3-((tosyloxy)amino)propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxyamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)20-15-10-9-13(16)19-14(2,3)4/h5-8,15H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVFMYXBRBJEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Amino or Hydroxyl Precursors
The core step involves reacting a suitable amino or hydroxyl precursor with a sulfonylation reagent to introduce the tosyloxy group on the amino functionality.
| Parameter | Details |
|---|---|
| Starting Material | tert-Butyl 3-(hydroxymethyl)propanoate or tert-butyl 3-(amino)propanoate |
| Sulfonylation Reagents | para-toluenesulfonyl chloride (TsCl), para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride |
| Base | Triethylamine, diisopropylethylamine, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |
| Solvent | Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or other aprotic solvents |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1–12 hours |
| Yield | Moderate to high (typically 60–85%) |
The reaction mechanism involves nucleophilic attack of the amino group on the sulfonyl chloride to form the tosyloxyamino derivative. The base scavenges the released HCl to drive the reaction forward.
Protection of Carboxylic Acid as tert-Butyl Ester
If starting from free carboxylic acids, esterification to the tert-butyl ester is performed to protect the acid functionality.
| Parameter | Details |
|---|---|
| Starting Material | 3-Amino or 3-hydroxypropanoic acid derivatives |
| Reagents | tert-Butyl bromide (t-BuBr), potassium carbonate (K2CO3), tetrabutylammonium bromide (TBAB) as phase transfer catalyst |
| Solvent | Dimethylacetamide (DMA), dimethylformamide (DMF) |
| Temperature | 50–60 °C |
| Reaction Time | 2.5–5 hours |
| Yield | Moderate (typically 60–70%) |
This alkylation reaction proceeds via nucleophilic substitution of the carboxylate anion with tert-butyl bromide, facilitated by phase transfer catalysis.
Representative Reaction Sequence
A typical synthetic route to this compound can be summarized as follows:
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | 3-Amino- or 3-hydroxypropanoic acid + t-BuBr, K2CO3, TBAB, DMA, 55 °C, 5 h | Protects acid as tert-butyl ester |
| 2 | Sulfonylation | tert-Butyl 3-(amino/hydroxymethyl)propanoate + TsCl, Et3N, CH2Cl2, 0 °C to RT, 1–12 h | Introduces tosyloxy group on amino |
| 3 | Purification | Aqueous workup, extraction, silica gel chromatography | Isolates pure this compound |
Detailed Research Findings and Notes
- The sulfonylation step is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis of the sulfonyl chloride reagent.
- Bases such as triethylamine or diisopropylethylamine are preferred for their ability to neutralize HCl without nucleophilic side reactions.
- The tert-butyl ester group can be selectively removed under acidic conditions if further functionalization is needed, but care must be taken as the tosyloxyamino group can be sensitive to strong acids.
- Yields can be improved by optimizing solvent choice and reaction temperature, with dichloromethane at 0 °C to room temperature being optimal for sulfonylation.
- Phase transfer catalysis is effective for tert-butyl ester formation from carboxylic acids, improving reaction rates and yields.
Summary Table of Preparation Parameters
| Preparation Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 3-Amino/hydroxypropanoic acid | t-BuBr, K2CO3, TBAB, DMA, 55 °C, 5 h | 60–70 | Phase transfer catalysis used |
| Sulfonylation | tert-Butyl 3-(amino/hydroxymethyl)propanoate | TsCl, Et3N, CH2Cl2, 0 °C to RT, 1–12 h | 60–85 | Anhydrous conditions required |
| Purification | Reaction mixture | Extraction, silica gel chromatography | — | Isolates pure product |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The compound can undergo reduction reactions where the tosyloxy group is removed, often using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine, amines, thiols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Formation of new amines or thiols.
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of 3-aminopropanoic acid and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl 3-((tosyloxy)amino)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can be used to introduce functional groups into drug molecules, potentially enhancing their biological activity or pharmacokinetic properties .
Industry: The compound’s reactivity is also exploited in the production of specialty chemicals and materials, where it can be used to modify polymers or create new materials with desired properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((tosyloxy)amino)propanoate involves the reactivity of the tosyloxy group, which can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
tert-Butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate (CAS: 850090-13-0)
- Molecular Formula : C₁₈H₂₈O₇S
- Key Features : Contains a polyethylene glycol (PEG)-like chain (ethoxy-ethoxy-ethoxy) linked to the tosyloxy group.
- Applications: Used in bioconjugation chemistry due to its hydrophilic spacer, which improves solubility in aqueous media. The extended chain reduces steric hindrance during coupling reactions compared to the amino-substituted analog .
- Synthesis : Prepared via multi-step etherification, as described in protocols similar to those by Ursuegui et al. .
tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate ((S)-54)
- Molecular Formula : C₁₅H₁₉F₃N₂O₃
- Key Features: Incorporates a trifluoromethyl diaziridinyl group and a chiral phenoxypropanoate backbone.
- Reactivity: The diaziridine moiety enables photo-crosslinking applications, while the tert-butyl ester stabilizes the compound during storage. Unlike the target compound, this derivative lacks an amino group but retains the tosyloxy intermediate during synthesis (e.g., (S)-51) .
- Spectral Data : Characterized by distinct [¹H/¹³C-NMR] shifts (e.g., δ 170.9 ppm for the ester carbonyl) and high enantiomeric excess (>99% e.e. via chiral HPLC) .
tert-Butyl 3-(4-(tosyloxy)butoxy)propanoate (2-66)
- Molecular Formula : C₁₈H₂₈O₇S
- Key Features: Features a butoxy spacer between the tosyloxy group and the propanoate core.
- Physical Properties: Isolated as an orange oil, contrasting with the crystalline nature of amino-substituted analogs. The longer alkyl chain may reduce crystallinity but enhance flexibility in polymer applications .
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(1-(2-(tosyloxy)ethyl)-1H-indol-3-yl)propanoate ((R)-3)
- Molecular Formula : C₂₆H₃₃N₃O₇S
- Applications : Key intermediate in radiopharmaceutical synthesis (e.g., [¹⁸F]FETrp for PET imaging). The indole and tosyloxy groups facilitate regioselective radiolabeling .
- Yield : Synthesized in 55% yield via NaBH₄ reduction, a step shared with other tert-butyl esters .
Comparative Data Table
Key Findings and Insights
Functional Group Impact: The amino group in this compound enhances nucleophilicity, enabling amidation or alkylation reactions absent in ether-linked analogs (e.g., 2-66) . Tosyloxy groups universally serve as leaving groups, but their reactivity varies with adjacent substituents. For instance, PEG-containing derivatives () exhibit slower substitution kinetics due to steric shielding .
Synthetic Methodologies :
- Trifluoroacetic acid (TFA) is commonly used in coupling reactions (e.g., ), while NaBH₄ reductions are standard for tert-butyl ester intermediates .
- Chiral resolution via HPLC is critical for enantiomerically pure derivatives like (S)-54 .
Solubility and Physical State :
- tert-Butyl esters generally improve organic solubility, but physical states range from oils () to crystalline solids, depending on substituent bulk .
Applications: Amino-substituted derivatives are preferred for drug intermediates, while PEG-containing analogs excel in biocompatible applications . Radiopharmaceutical synthesis relies on tosyloxy groups for efficient fluorine-18 incorporation .
Q & A
Q. What are the key synthetic pathways and characterization methods for tert-Butyl 3-((tosyloxy)amino)propanoate?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by tosylation of the hydroxyl group. Key steps include:
- Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Tosylation : Treatment with tosyl chloride (TsCl) in dichloromethane or THF, often with DMAP as a catalyst .
- Deprotection : Acidic cleavage of the Boc group (e.g., HCl in dioxane) to yield the final product .
Q. Characterization :
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Temperature : Store below -20°C in airtight containers to prevent hydrolysis of the tosyloxy group or Boc cleavage .
- Solubility : Dissolve in anhydrous DCM or THF for long-term storage; avoid protic solvents (e.g., water, methanol) .
- Handling : Use inert atmosphere (N₂/Ar) during aliquoting to minimize moisture exposure .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Methodological Answer : Common bottlenecks include incomplete tosylation or Boc deprotection . Mitigation strategies:
- Tosylation Efficiency :
- Use excess TsCl (1.5–2.0 eq.) with DMAP (0.1 eq.) in anhydrous THF at 0°C to 25°C .
- Monitor by TLC for disappearance of the hydroxyl precursor .
- Boc Deprotection :
- Employ HCl/dioxane (4 M) at 0°C for 1–2 hours to avoid side reactions (e.g., ester hydrolysis) .
- Yield Data :
| Step | Typical Yield | Critical Factors |
|---|---|---|
| Boc Protection | 85–90% | Anhydrous conditions, base stoichiometry . |
| Tosylation | 70–80% | Catalyst (DMAP), temperature control . |
Q. How should researchers resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer : Discrepancies in chemical shifts or splitting patterns may arise from:
-
Dynamic Stereochemistry : Rotameric equilibria of the tosyloxy group can cause peak broadening. Use variable-temperature NMR (VT-NMR) to confirm .
-
Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted TsCl may appear as singlet peaks. Purify via column chromatography (SiO₂, gradient elution) .
-
Example :
In CDCl₃, the Boc group’s tert-butyl protons typically resonate at δ 1.4–1.5 ppm. Deviations >0.1 ppm suggest incomplete protection or degradation .
Q. What alternative reagents can replace tosyl chloride in functionalizing the amino group?
- Methodological Answer : Tosyl chloride is standard for sulfonate ester formation, but alternatives include:
Validation : Compare reaction kinetics (TLC) and product stability (accelerated degradation studies) .
Data Contradiction Analysis
- Case Study : Conflicting reports on the Boc group’s stability during tosylation.
- Hypothesis : Acidic byproducts (HCl from TsCl) may prematurely cleave the Boc group.
- Resolution :
Add a scavenger (e.g., NaHCO₃) to neutralize HCl .
Use in-situ FTIR to monitor Boc carbonyl peaks (~1700 cm⁻¹) during reaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
